4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex molecular structure, which includes multiple functional groups such as cyano, chloro, fluoro, and nitro groups. These features contribute to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through several chemical pathways, utilizing readily available precursors. The synthesis typically involves reactions that introduce the various functional groups onto the quinoline core.
This compound is classified as a nitroquinoline derivative due to the presence of a nitro group on the quinoline ring. It also falls under the category of cyano compounds, which are characterized by the presence of a cyano group (-C≡N).
The synthesis of 4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline generally involves multiple steps:
The molecular formula for this compound is , with a molecular weight of approximately 359.75 g/mol. The presence of various substituents affects its physical and chemical properties significantly.
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline can undergo several types of chemical reactions:
The reactivity of the compound is influenced by its electronic structure, particularly due to the electron-withdrawing effects of the cyano and nitro groups.
The mechanism of action for 4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline involves interactions at a molecular level:
The physical properties include:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to characterize these properties accurately.
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline has several scientific uses:
The systematic IUPAC name for this compound is 4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline, reflecting its regiospecific substitution pattern. Its molecular formula is C₁₈H₁₂ClFN₄O₃, with a calculated molecular weight of 386.76 g/mol. The quinoline core is substituted at:
Table 1: Atomic Composition Analysis
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 18 | 216.22 g/mol |
Hydrogen (H) | 12 | 12.12 g/mol |
Chlorine (Cl) | 1 | 35.45 g/mol |
Fluorine (F) | 1 | 19.00 g/mol |
Nitrogen (N) | 4 | 56.06 g/mol |
Oxygen (O) | 3 | 48.00 g/mol |
Total MW | 386.76 g/mol |
The molecule features four key functional groups that dictate its reactivity:
The ortho-positioned chloro and fluoro substituents on the aniline moiety induce steric hindrance and dipole moments, influencing binding affinity in downstream inhibitors [7].
This compound serves as a precursor to pharmacologically active quinoline derivatives. Key structural comparisons include:
Table 2: Comparative Analysis of Quinoline-Based Intermediates
Compound | C6 Substituent | Key Structural Features | Molecular Weight |
---|---|---|---|
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline (CAS 740791-06-4) | -NO₂ | Electrophilic nitro group for reduction | 386.76 g/mol |
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline (CAS 361162-95-0) | -NH₂ | Nucleophilic amine for acylations | 356.78 g/mol |
3-Cyano-4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-(phthalimidyl)quinoline (CAS 915945-40-3) | -Phthalimide | Bulky protecting group for amines | 486.88 g/mol |
The 6-nitro derivative (subject compound) undergoes controlled reduction to yield the 6-amino analog (CAS 361162-95-0), a direct precursor to EGFR TKIs like afatinib. In contrast, the phthalimidyl variant (CAS 915945-40-3) serves as a protected amine equivalent. The nitro-to-amine conversion is critical for installing hydrogen-bonding motifs essential for kinase inhibition [8] [10].
The synthetic route to this compound was first disclosed in Patent WO2005028421A2 (2005), which detailed a multi-step sequence starting from 2-amino-5-nitrophenol:
A critical innovation was the optimization of the cyclization step to minimize thermal decomposition of the nitroquinoline intermediate, which previously limited yields at temperatures exceeding 240°C [9].
Table 3: Synthesis Milestones in Patent Literature
Step | Key Intermediate | Reaction Conditions | Purpose |
---|---|---|---|
1 | 2-Acetamido-5-nitrophenol | Ac₂O/AcOH, 62°C | Amine protection |
2 | 4-Acetamido-3-ethoxynitrobenzene | K₂CO₃/BrCH₂CH₃, DMF | O-Alkylation |
3 | 4-Acetamido-3-ethoxy-aniline | H₂/Pd-C, 50 psi | Nitro reduction |
4 | 3-(4-Acetamido-3-ethoxyanilino)-2-cyanopropenoate | Ethoxymethylene cyanoacetate, reflux | Enamine formation |
5 | 3-Cyano-7-ethoxy-4-hydroxy-6-N-acetylquinoline | Diphenyl ether, 250°C | Cyclization |
6 | 4-Chloro-3-cyano-7-ethoxy-6-N-acetylquinoline | POCl₃, reflux | Chlorination |
7 | Target Nitroquinoline | 3-Chloro-4-fluoroaniline, isopropanol | C4 Amination |
This nitroquinoline is indispensable in synthesizing irreversible EGFR TKIs (e.g., afatinib, dacomitinib). Its synthetic utility involves two strategic transformations:
Quinazoline-based TKIs (e.g., gefitinib, erlotinib) share structural homology with this quinoline scaffold. The 3-chloro-4-fluoroanilino group at C4 is conserved across generations of EGFR inhibitors, as it optimally occupies the hydrophobic back pocket of the kinase. The C6-amino group enables installation of pharmacophores that overcome resistance mutations (e.g., T790M) [7]. Commercial suppliers list this nitroquinoline at $380/50 mg (Santa Cruz Biotechnology), reflecting its high-value status in pharmaceutical synthesis [4] [8].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1